
4,6-Dimethoxypyrimidine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxypyrimidine-2,5-diamine is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methoxy groups at positions 4 and 6, along with amino groups at positions 2 and 5, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidine-2,5-diamine typically involves multiple steps. One common method starts with the reaction of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine. This intermediate is then reacted with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine. Finally, methylation using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst, such as tetrabutyl ammonium bromide, produces this compound .
Industrial Production Methods: Industrial production methods aim to optimize yield and reduce environmental impact. One such method involves the use of dimethyl carbonate as a methylating agent, which is non-toxic and environmentally friendly. The reaction conditions are carefully controlled to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethoxypyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4,6-Dimethoxypyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
4,6-dimethoxypyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h7H2,1-2H3,(H2,8,9,10) |
Clave InChI |
HAWDSPQPDWRYTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC(=N1)N)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


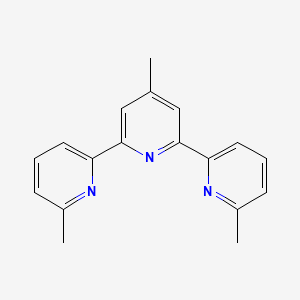
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)

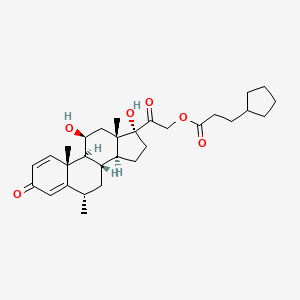
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
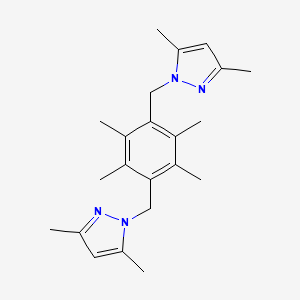
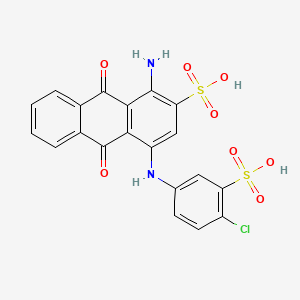
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

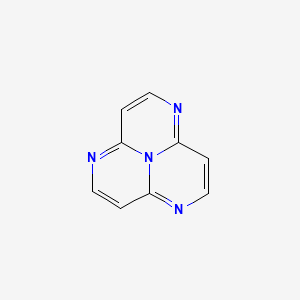

![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
